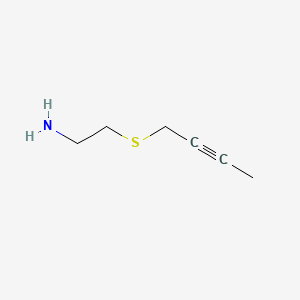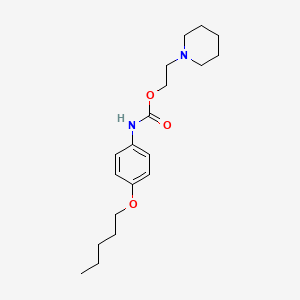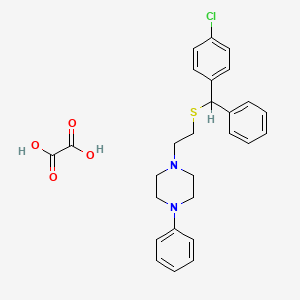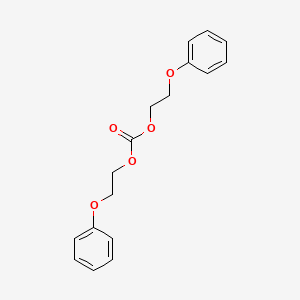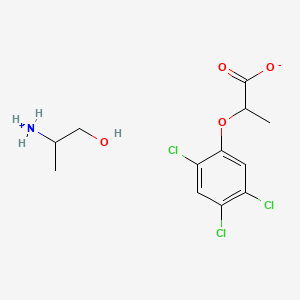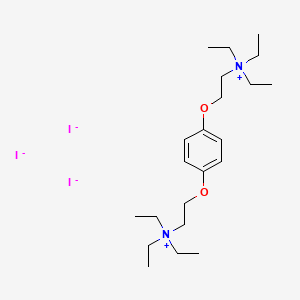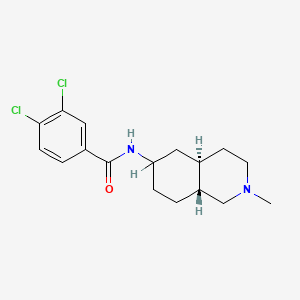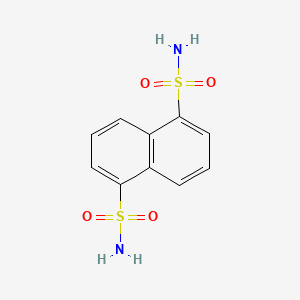
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a methoxy group, a methoxyvinyl group, a methyl group, and a nitro group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group.
Methoxylation: Introduction of the methoxy group.
Vinylation: Addition of the methoxyvinyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and methanol for methoxylation. The vinylation step often involves the use of vinyl ethers and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxyvinyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-Methoxy-4-(1-methoxycarbonyl)-6-methyl-3-nitropyridine.
Reduction: Formation of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-aminopyridine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methoxy-4-vinylphenol: Shares the methoxy and vinyl groups but lacks the nitro and methyl groups.
4-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid group instead of the nitro and vinyl groups.
2-Methoxy-4-vinylphenol (4-vinylguaiacol): Similar structure but lacks the nitro and methyl groups.
Uniqueness
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
221349-77-5 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
2-methoxy-4-(1-methoxyethenyl)-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H12N2O4/c1-6-5-8(7(2)15-3)9(12(13)14)10(11-6)16-4/h5H,2H2,1,3-4H3 |
InChIキー |
PDPVFYDNNMTBKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C(=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


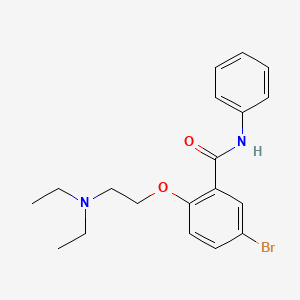


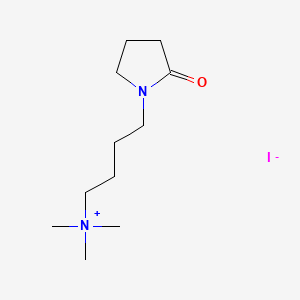
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
